3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2S2/c1-2-26-12-14-27(15-13-26)21-18(22(30)28-11-7-6-10-20(28)25-21)16-19-23(31)29(24(32)33-19)17-8-4-3-5-9-17/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHVNYNQBQZKC-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432515-12-3 | |
| Record name | 3-[(Z)-(3-CYCLOHEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-ETHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolidinone moiety linked to a pyrido-pyrimidine framework. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including those similar to the compound . For instance, derivatives with thiazolidinone cores have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 32 | MDA-MB-231 (Breast) | 24.6 | Induction of apoptosis and cell cycle arrest |
| Compound 29 | A2780 (Ovarian) | 0.10 - 0.60 | Inhibition of CDK2 |
| Compound 46 | MCF-7 (Breast) | 13.0 | CAIX inhibition |
These compounds often induce apoptosis through various mechanisms, including cell cycle arrest and inhibition of critical kinases involved in cancer progression .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar thiazolidinone derivatives possess broad-spectrum antimicrobial activity:
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Effective at low concentrations |
| Antifungal | Candida albicans | Significant inhibition observed |
The proposed mechanism includes the inhibition of bacterial kinases, which are crucial for bacterial growth and survival .
Research Findings
- Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays across multiple cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively.
- Molecular Docking Studies : Computational studies revealed that the compound interacts with key proteins involved in cancer cell signaling pathways. These interactions suggest a potential for further development as an anticancer agent .
- In Vivo Studies : Preliminary animal studies have indicated that the compound may reduce tumor size in xenograft models, supporting its potential efficacy in clinical settings.
Case Studies
A recent case study focused on a series of thiazolidinone derivatives similar to the target compound demonstrated significant activity against various cancer types:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing thiazolidine and pyrimidine moieties exhibit significant anticancer activity. For example, derivatives similar to the target compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the inhibition of specific enzymes involved in cancer progression or induction of apoptosis in malignant cells.
Antimicrobial Activity
The compound's thiazolidine structure contributes to its antimicrobial properties. Research has demonstrated that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often found to be within a range that suggests potential for development as antimicrobial agents.
Medicinal Chemistry Applications
The unique structural features of this compound make it a candidate for further exploration in drug design. Its ability to interact with biological targets can be leveraged to develop new therapies for diseases such as:
- Cancer : Targeting specific pathways involved in tumor growth.
- Infectious Diseases : Developing broad-spectrum antibiotics.
Case Study 1: Anticancer Activity
A study conducted on a series of thiazolidine derivatives demonstrated that modifications at the cyclohexyl position significantly enhanced anticancer activity. The synthesized compound was tested against multiple cancer cell lines, showing IC50 values lower than those of existing chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of E. coli. The results indicated that certain modifications led to improved efficacy compared to standard antibiotics. This study highlights the potential of this class of compounds in addressing antibiotic resistance.
Comparison with Similar Compounds
Table 1: Structural Variations and Their Implications
Impact of Thiazolidinone Substituents
- Cyclohexyl vs. Phenylethyl (Compound D): Introduces aromaticity for π-π stacking but increases metabolic susceptibility via CYP450 oxidation .
Fluorobenzylidene (Compound E): Demonstrates species-specific GPR35 agonism (100-fold selectivity for human vs. mouse), highlighting substituent-dependent receptor interactions .
Role of the Piperazine Substituent
- 4-Ethylpiperazine (Compound A): Increases solubility (pKa ≈ 8.5–9.0) due to protonatable nitrogen atoms. May enhance blood-brain barrier penetration compared to hydroxyethyl (Compound B) or methylamino (Compound F) groups .
- 4-Benzylpiperazine (): Observed in analogs, this group may improve target affinity but raises toxicity concerns due to metabolic N-dealkylation .
Table 2: Activity Profiles of Select Analogs
| Compound ID | Target/Activity | Potency/IC₅₀ | Notes | Evidence ID |
|---|---|---|---|---|
| A | Undisclosed (predicted kinase) | N/A | Structural similarity to kinase inhibitors | 6, 20 |
| E | GPR35 (human) | EC₅₀ ≈ 10 nM | Inactive at rodent orthologues | 3, 8 |
| C | Undisclosed | N/A | Improved solubility vs. A | 6 |
| D | Undisclosed | N/A | High lipophilicity (logP ≈ 4.5) | 10 |
- GPR35 Agonists : Compound E’s fluorobenzylidene group is critical for human receptor binding, whereas Compound A’s cyclohexyl group may favor alternative targets (e.g., tyrosine kinases) .
- Anti-Inflammatory Analogs (): Pyrazolo-pyrimidine derivatives with thiazolidinone moieties show IC₅₀ ≈ 1–5 µM against COX-2, suggesting the pyrido-pyrimidine core in Compound A could be similarly optimized .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by testing solvents (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (Lewis acids/bases) under controlled temperature and inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify the final product using high-performance liquid chromatography (HPLC) .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., thioxo, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with computational simulations (e.g., DFT) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Conduct dose-response assays in cell lines (e.g., cancer, microbial) to determine IC₅₀ values. Use fluorescence-based assays to assess enzyme inhibition (e.g., kinases, proteases). Include positive controls and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Compare assay conditions (e.g., pH, temperature, cell type) across studies. Use structural analogs (Table 1) to isolate functional group contributions. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .
Table 1: Structural Analogs and Key Features
| Compound Class | Functional Groups | Biological Activity Variance |
|---|---|---|
| Thiazolidinone derivatives | Cyclohexyl, ethylpiperazine | Higher kinase inhibition vs. analogs with benzyl groups |
| Pyrido-pyrimidinones | Varied substituents at C2 and C3 | Antimicrobial activity linked to thioxo group |
Q. What advanced techniques elucidate the pharmacodynamic interactions of this compound?
- Methodological Answer : Perform competitive binding assays with radiolabeled ligands to identify target receptors. Use molecular docking simulations (e.g., AutoDock Vina) to map binding pockets. Validate with mutagenesis studies to pinpoint critical amino acid residues .
Q. How can pharmacokinetic properties be systematically investigated in vivo?
- Methodological Answer : Administer the compound in rodent models and collect plasma/tissue samples at timed intervals. Quantify concentrations via LC-MS/MS. Calculate parameters (e.g., half-life, bioavailability) using non-compartmental analysis. Assess metabolite formation using HRMS .
Q. What strategies differentiate this compound’s mechanism of action from structural analogs?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to compare gene expression changes induced by the compound vs. analogs. Use thermal shift assays to evaluate target stabilization. Pair with CRISPR-Cas9 knockout screens to identify pathway dependencies .
Key Notes for Experimental Design
- Contradiction Analysis : When discrepancies arise in biological data, systematically vary experimental parameters (e.g., cell density, serum concentration) and include internal standards.
- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity, as trace impurities can alter reaction outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
